4-Fluoro-2-(2'-methylbenZyloxy)phenylZinc bromide
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Overview
Description
4-Fluoro-2-(2’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a type of organometallic reagent, which is known for its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-(2’-methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-Fluoro-2-(2’-methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-(2’-methylbenzyloxy)phenyl bromide+Zn→4-Fluoro-2-(2’-methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(2’-methylbenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
4-Fluoro-2-(2’-methylbenzyloxy)phenylzinc bromide is used in various scientific research applications:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates.
Material Science: For the preparation of complex organic materials.
Biological Studies: As a tool for modifying biomolecules.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(2’-methylbenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzylmagnesium chloride
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
4-Fluoro-2-(2’-methylbenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern and the presence of both fluorine and benzyloxy groups, which can impart distinct reactivity and selectivity in chemical reactions compared to other organozinc or organomagnesium compounds.
Properties
Molecular Formula |
C14H12BrFOZn |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-[(2-methylphenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-5-2-3-6-12(11)10-16-14-8-4-7-13(15)9-14;;/h2-7,9H,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SCPXFYZTBXCASS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1COC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
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